molecular formula C14H15NO4S B3002117 Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate CAS No. 1713640-23-3

Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate

Cat. No.: B3002117
CAS No.: 1713640-23-3
M. Wt: 293.34
InChI Key: SEWJFNRHQHLHNJ-UHFFFAOYSA-N
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Description

Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate is a complex organic compound with a unique structure that includes an aminophenyl group, a furan ring, and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the aminophenyl sulfanyl intermediate: This can be achieved by reacting 2-aminothiophenol with an appropriate electrophile.

    Coupling with a furan derivative: The intermediate is then coupled with a furan-2-yl compound under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

    Hydroxypropanoate formation: The final step involves the esterification of the resulting compound with a hydroxypropanoate derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The aminophenyl group can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(2-aminophenyl)sulfanyl]-3-(thiophen-2-yl)-2-hydroxypropanoate: Similar structure but with a thiophene ring instead of a furan ring.

    Methyl 3-[(2-aminophenyl)sulfanyl]-3-(pyridin-2-yl)-2-hydroxypropanoate: Contains a pyridine ring instead of a furan ring.

Uniqueness

Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-(2-aminophenyl)sulfanyl-3-(furan-2-yl)-2-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-18-14(17)12(16)13(10-6-4-8-19-10)20-11-7-3-2-5-9(11)15/h2-8,12-13,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWJFNRHQHLHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=CO1)SC2=CC=CC=C2N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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